molecular formula C12H16O B097547 4-(4-Methoxyphenyl)-2-methyl-1-butene CAS No. 18491-21-9

4-(4-Methoxyphenyl)-2-methyl-1-butene

Cat. No. B097547
CAS RN: 18491-21-9
M. Wt: 176.25 g/mol
InChI Key: IJLXNUWVHXNGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Methoxyphenyl)-2-methyl-1-butene" is a chemical entity that can be associated with various research areas, including organic synthesis, photoluminescence, and crystallography. Although the provided papers do not directly discuss this compound, they do involve related compounds that share functional groups or structural motifs, such as methoxyphenyl groups and conjugated systems. These papers provide insights into the synthesis, properties, and structural analysis of similar compounds, which can be extrapolated to understand "4-(4-Methoxyphenyl)-2-methyl-1-butene."

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel reaction, as seen in the preparation of photoluminescent phenylene vinylene oligomers . Additionally, the use of three carbon synthons for the synthesis of heterocycles with aldehyde functionality is demonstrated, which could be relevant for the synthesis of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The stereospecific synthesis of dienes, which may share similarities with the target compound, is also described .

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structures of compounds with methoxyphenyl groups . The analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, is crucial for understanding the solid-state properties of these compounds. The crystallographic structure of a related compound, "4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one," has been disclosed, which could offer parallels in terms of molecular geometry and electronic effects .

Chemical Reactions Analysis

The reactivity of compounds with methoxyphenyl groups can be influenced by the presence of electron-donating or electron-withdrawing substituents, as seen in the study of σ(C-Se)-π hyperconjugation effects . Understanding these electronic effects is essential for predicting the chemical behavior of "4-(4-Methoxyphenyl)-2-methyl-1-butene" in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the photoluminescent properties of phenylene vinylene oligomers are explored, which could be relevant for the optical properties of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The crystal structures and intermolecular interactions of azines with methoxyphenyl groups provide a basis for understanding the solid-state properties of similar compounds .

Scientific Research Applications

1. Mechanism in Nucleophilic Substitution and Elimination Reactions

Toteva and Richard (1996) explored the rate constants and yields of nucleophilic substitution and elimination reactions involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. They discovered that reactions do not proceed exclusively through a common carbocation intermediate, providing insights into the complex mechanisms involved in these chemical processes (Toteva & Richard, 1996).

2. Continuous Flow Synthesis

Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone. These strategies involve the preparation of 4-aryl-3-buten-2-ones followed by selective hydrogenation, highlighting the significance of 4-(4-methoxyphenyl)-2-methyl-1-butene in pharmaceutical synthesis processes (Viviano et al., 2011).

3. Free Energy Profile for Isomerization

Toteva and Richard (1997) reported on the stepwise allylic 1,3-isomerization of 4-(4-methoxyphenyl)-2-methyl-1-butene through a tertiary carbocation intermediate. This research contributes to understanding the energetics and mechanisms of isomerization reactions in aqueous environments (Toteva & Richard, 1997).

4. Ionic Hydrogenation Studies

Koltunov, Repinskaya, and Borodkin (2001) investigated the ionic hydrogenation of α,β-unsaturated ketones, including 4-(4-methoxyphenyl)-2-methyl-1-butene, demonstrating its reactivity in the presence of aluminum halides. This research is crucial for understanding the chemical behavior of such compounds under specific catalytic conditions (Koltunov et al., 2001).

5. Photochemistry of Aromatic Halides

Protti et al. (2004) examined the photochemistry of aromatic halides, including 4-(4-methoxyphenyl)-2-methyl-1-butene, exploring their reactivity under various conditions. This research provides insights into the photogeneration and reactivity of these compounds, which is relevant in fields like photochemistry and material sciences (Protti et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use or disposal.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or biological activities.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-methoxy-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLXNUWVHXNGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452518
Record name 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-methyl-1-butene

CAS RN

18491-21-9
Record name 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-2-methyl-1-butene
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-2-methyl-1-butene
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyphenyl)-2-methyl-1-butene
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyphenyl)-2-methyl-1-butene
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)-2-methyl-1-butene
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxyphenyl)-2-methyl-1-butene

Citations

For This Compound
5
Citations
MM Toteva, JP Richard - Bioorganic Chemistry, 1997 - Elsevier
Rate and equilibrium constants are reported for the stepwise allylic 1,3-isomerization of 4-(4-methoxyphenyl)-2-methyl-1-butene (2) to give 4-(4-methoxyphenyl)-2-methyl-2-butene (3) …
Number of citations: 17 www.sciencedirect.com
MM Toteva, JP Richard - Journal of the American Chemical …, 1996 - ACS Publications
The rate constants and the yields of the products of the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives (1-X) have been …
Number of citations: 97 pubs.acs.org
MM Toteva - 1999 - search.proquest.com
The rate constants and the yields of the products of the nucleophilic substitution and elimination reactions of 1-(4-metboxyphenyl)-3-methyl-3-butyl derivatives (1-X) have been …
Number of citations: 2 search.proquest.com
SS Neti - 2017 - search.proquest.com
Enzymes are efficient biological catalysts that enormously accelerate the rates of chemical reactions by many orders of magnitude compared to the uncatalyzed reaction. The …
Number of citations: 2 search.proquest.com
CJ Thibodeaux - 2010 - repositories.lib.utexas.edu
Enzymes are biological catalysts which greatly accelerate the rates of chemical reactions, oftentimes by many orders of magnitude over the uncatalyzed reaction. The remarkable …
Number of citations: 4 repositories.lib.utexas.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.